N-(2-aminoethyl)-4-bromobenzamide
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Overview
Description
N-(2-aminoethyl)-4-bromobenzamide: is an organic compound that features a benzamide core with a bromine atom at the para position and an aminoethyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
Similar compounds such as n-(2-aminoethyl)-3-aminopropyltrimethoxysilane have been found to interact with proteins like carbonic anhydrase 2 .
Mode of Action
It’s likely that it interacts with its targets through non-covalent interactions, similar to other n-(2-aminoethyl) derivatives .
Biochemical Pathways
N-(2-aminoethyl) derivatives are often used in the synthesis of various polyhedral silsesquioxanes, which can affect a variety of biochemical processes .
Result of Action
Similar compounds have been used for intracellular labeling and neuronal tracing studies, suggesting potential applications in cellular biology .
Action Environment
Similar compounds have been found to be stable under a variety of conditions, suggesting that n-(2-aminoethyl)-4-bromobenzamide may also exhibit stability across different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-4-bromobenzamide typically involves the reaction of 4-bromobenzoic acid with ethylenediamine. The process can be summarized as follows:
Esterification: 4-bromobenzoic acid is first converted to its methyl ester using methanol and a catalytic amount of sulfuric acid.
Amidation: The methyl ester is then reacted with ethylenediamine under reflux conditions to yield this compound.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in N-(2-aminoethyl)-4-bromobenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The aminoethyl group can be oxidized to form corresponding imines or reduced to yield secondary amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Products like N-(2-aminoethyl)-4-aminobenzamide.
Oxidation: Products like N-(2-iminoethyl)-4-bromobenzamide.
Reduction: Products like N-(2-aminoethyl)-4-bromoaniline.
Scientific Research Applications
Chemistry: : N-(2-aminoethyl)-4-bromobenzamide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Industry: : It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its functional groups that allow for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Used in the synthesis of silatranes and has applications in materials science.
N-(2-aminoethyl)-acrylamide: Used in polymer chemistry and as a scavenger resin.
Uniqueness: : N-(2-aminoethyl)-4-bromobenzamide is unique due to the presence of both a bromine atom and an aminoethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-aminoethyl)-4-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZZZOYVGVVJEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152535-04-1 |
Source
|
Record name | N-(2-aminoethyl)-4-bromobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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